molecular formula C12H11ClN2 B2566875 3-Chloro-6-[(4-methylphenyl)methyl]pyridazine CAS No. 339008-43-4

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine

Cat. No. B2566875
CAS RN: 339008-43-4
M. Wt: 218.68
InChI Key: KTJNJZIDZJISJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine is a heterocyclic compound that belongs to the class of pyridazines. It has a molecular formula of C12H11ClN2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, it’s known that 3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .

Scientific Research Applications

Synthesis and Structural Analysis

3-Chloro-6-[(4-methylphenyl)methyl]pyridazine and its derivatives have been extensively studied for their synthesis and crystal structure. Research shows that these compounds can be synthesized and characterized using techniques like NMR, IR, and mass spectral studies, with structures confirmed by single crystal X-ray diffraction. Advanced techniques such as Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand the molecular packing and interaction energies in these compounds (Sallam et al., 2021), (Sallam et al., 2021).

Agrochemical Properties

Some derivatives of this compound have shown promising agrochemical properties. They have been reported to exhibit herbicidal, molluscicidal, insecticidal, and plant growth-regulating activities. The compounds are being studied for their ability to inhibit chlorophyll and exhibit herbicidal activities against various plants, suggesting their potential use in agricultural applications (Xu et al., 2008), (Xu et al., 2012).

Antioxidant and Antiviral Properties

This compound derivatives have been studied for their potential antioxidant activity. Molecular docking studies and antioxidant assays suggest that some compounds exhibit significant antioxidant properties, which could be further explored for therapeutic applications (Sallam et al., 2021). Additionally, certain derivatives have shown inhibition against various viruses, indicating their potential as antiviral agents (Galtier et al., 2003).

Applications in Medicinal Chemistry

In medicinal chemistry, these compounds are being explored for various therapeutic effects. The synthesis and pharmacological evaluation of novel pyridazine derivatives have shown promising results in analgesic and anti-inflammatory activities, indicating their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Potential in Diabetes Treatment

Research on triazolo-pyridazine-6-yl-substituted piperazines, a family of compounds synthesized from this compound, has shown their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), suggesting their use as anti-diabetic medications. The compounds also demonstrated antioxidant and insulinotropic activities, which can be valuable in managing diabetes (Bindu et al., 2019).

properties

IUPAC Name

3-chloro-6-[(4-methylphenyl)methyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJNJZIDZJISJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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